3-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-(2-fluorophenyl)urea
Description
This compound is a urea derivative featuring a 2H-1,3-benzodioxol-5-yl moiety linked via a 3-hydroxypropyl chain to a 2-fluorophenyl group. Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELX .
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c18-12-3-1-2-4-13(12)20-17(22)19-8-7-14(21)11-5-6-15-16(9-11)24-10-23-15/h1-6,9,14,21H,7-8,10H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMYYKCAYLWJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-(2-fluorophenyl)urea (CAS Number: 1421480-81-0) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and safety profile based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.30 g/mol. The structure features a benzodioxole moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanisms of action may include:
- Inhibition of Enzymatic Activity : Benzodioxole derivatives have been shown to inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism. For instance, studies have reported IC50 values of 0.68 µM for α-amylase inhibition by related compounds .
- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The efficacy varies with IC50 values ranging from 26 µM to 65 µM depending on the specific cell line tested .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound and its derivatives:
Case Studies
- Antidiabetic Effects : A study evaluated the in vivo effects of a benzodioxole derivative similar to the target compound on diabetic mice. It was found that administration significantly lowered blood glucose levels, suggesting potential therapeutic applications in diabetes management .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for further development .
Safety Profile
The safety of the compound has been assessed through cytotoxicity studies against normal cell lines, showing negligible effects at higher concentrations (IC50 > 150 µM), which is promising for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
(a) Core Benzodioxol Derivatives
The benzodioxol ring is a common motif in bioactive molecules. Key analogs include:
- Linker Variations : The target compound uses a 3-hydroxypropyl chain, whereas the chalcone analog () employs an acryloyl (-C(=O)-CH=CH-) linker. The hydroxypropyl group enhances hydrophilicity, while the acryloyl unit in the chalcone enables conjugation and planar rigidity .
- Substituent Effects : The 2-fluorophenyl group in the target compound introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the chalcone derivative. Fluorine may improve metabolic stability and membrane permeability compared to methoxy .
(b) Urea vs. Amine Derivatives
The target’s urea group distinguishes it from benzodioxol-amine analogs (e.g., 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine).
Physicochemical Properties
Electronic and Steric Considerations
- Fluorine vs.
- Ring Puckering: discusses generalized puckering coordinates for nonplanar rings. While the chalcone’s chroman ring exhibits a puckered conformation (dihedral angle 14.32°), the target’s benzodioxol ring is likely planar due to its fused dioxolane structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
